![molecular formula C13H21NO4 B6306805 2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid CAS No. 1936652-98-0](/img/structure/B6306805.png)
2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid
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Overview
Description
This compound is a spirocyclic molecule with a molecular weight of 256.3 . It has a complex structure that includes a carbonyl group, a tert-butoxy group, and a carboxylic acid group . The IUPAC name for this compound is 2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H20N2O4/c1-11(2,3)18-10(17)14-6-12(7-14)5-13-4-8(12)9(15)16/h8,13H,4-7H2,1-3H3,(H,15,16) . This code provides a detailed description of the molecular structure, including the number and type of atoms, their connectivity, and any charge or stereochemistry information.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal, and it does not require any special conditions .Scientific Research Applications
Reactive Extraction and Supercritical Fluids
Carboxylic acids are separated from aqueous solutions using organic solvents and supercritical fluids, highlighting the role of supercritical CO2 as an environmentally benign solvent. This process is efficient for carboxylic acid separation with higher yield and simplicity compared to traditional methods, suggesting potential applications in purification and synthesis involving similar compounds (Djas & Henczka, 2018).
Decomposition of Organic Compounds
The decomposition of methyl tert-butyl ether (MTBE) in cold plasma reactors demonstrates the feasibility of using radio frequency plasma for decomposing and converting MTBE into simpler molecules. This suggests a potential application in environmental remediation or organic synthesis processes involving the breakdown or transformation of complex organic compounds (Hsieh et al., 2011).
Natural Neo Acids and Their Applications
Natural neo fatty acids and their derivatives, including those with tertiary butyl groups, show different biological activities, indicating the potential of similar compounds in pharmaceutical, cosmetic, and agronomic industries. This suggests applications in the development of new bioactive compounds or materials (Dembitsky, 2006).
Biocatalyst Inhibition by Carboxylic Acids
The inhibition of microbial growth by carboxylic acids in bioprocessing highlights the importance of understanding the interactions between specific carboxylic acids and biocatalysts. This knowledge can aid in metabolic engineering to improve industrial bioprocessing involving carboxylic acids (Jarboe et al., 2013).
Fermentation Process Development
Medium-chain-length poly-3-hydroxyalkanoates (MCL-PHAs) production through fermentation illustrates the use of structurally related carbon sources for efficient biodegradable polymer production. This area of research opens avenues for sustainable materials science, potentially involving derivatives of complex carboxylic acids (Sun et al., 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-13(8-14)5-4-9(6-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYZHUJHCNYYAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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